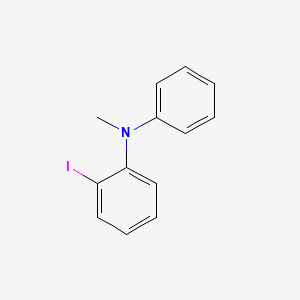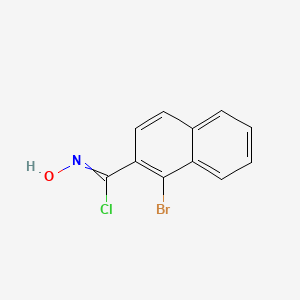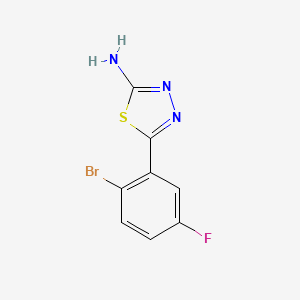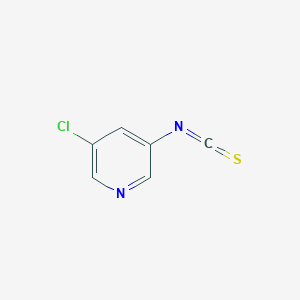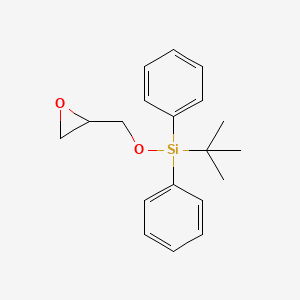
Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound that features an oxirane (epoxide) ring, a tert-butyl group, and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: The silicon atom can participate in substitution reactions, where one of the phenyl groups or the tert-butyl group is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted silanes, depending on the reagents used.
Applications De Recherche Scientifique
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the epoxide ring and the silicon atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The silicon atom can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electronic and steric properties of the tert-butyl and phenyl groups attached to the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-glycidol: A simpler epoxide compound with similar reactivity.
tert-butylchlorodiphenylsilane: A precursor used in the synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane.
(S)-(+)-Glycidyl methyl ether: Another chiral epoxide with similar applications in organic synthesis.
Uniqueness
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is unique due to the combination of its chiral epoxide ring and the presence of a silicon atom with bulky tert-butyl and phenyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various applications that require enantiomerically pure compounds and advanced materials.
Propriétés
Formule moléculaire |
C19H24O2Si |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
tert-butyl-(oxiran-2-ylmethoxy)-diphenylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
Clé InChI |
OFXJIOVCMVBKRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


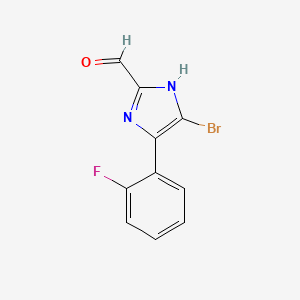
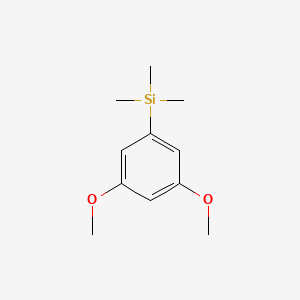
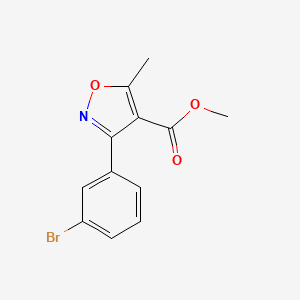
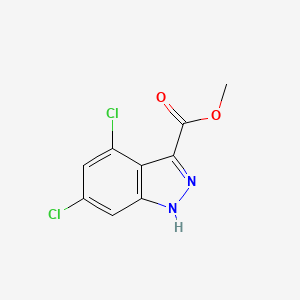
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
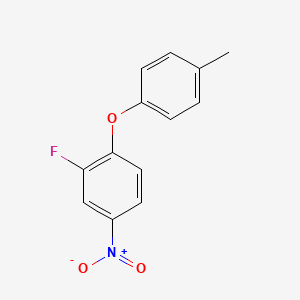
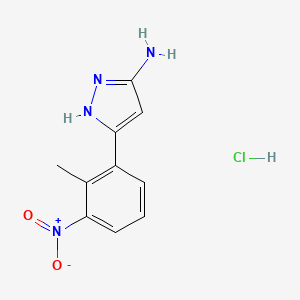
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
